molecular formula C9H18O2 B14476735 (4-Methylcyclohexane-1,1-diyl)dimethanol CAS No. 65172-49-8

(4-Methylcyclohexane-1,1-diyl)dimethanol

Cat. No.: B14476735
CAS No.: 65172-49-8
M. Wt: 158.24 g/mol
InChI Key: CJKYGLPQXZFHBG-UHFFFAOYSA-N
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Description

(4-Methylcyclohexane-1,1-diyl)dimethanol is an organic compound with the molecular formula C9H18O2. It is a derivative of cyclohexane, where two hydroxymethyl groups are attached to the 1,1-position of the 4-methylcyclohexane ring. This compound is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexane-1,1-diyl)dimethanol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol . The reaction conditions often include the use of a copper chromite catalyst to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar two-step hydrogenation process. The first step involves converting DMT to DMCD, and the second step involves further hydrogenation of DMCD to produce the diol . The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexane-1,1-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various cyclohexane derivatives.

Scientific Research Applications

(4-Methylcyclohexane-1,1-diyl)dimethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methylcyclohexane-1,1-diyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylcyclohexane-1,1-diyl)dimethanol is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and physical properties compared to other similar diols. This structural difference can affect its solubility, melting point, and interactions with other molecules.

Properties

CAS No.

65172-49-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[1-(hydroxymethyl)-4-methylcyclohexyl]methanol

InChI

InChI=1S/C9H18O2/c1-8-2-4-9(6-10,7-11)5-3-8/h8,10-11H,2-7H2,1H3

InChI Key

CJKYGLPQXZFHBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CO)CO

Origin of Product

United States

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